molecular formula C14H14N2O3S2 B2692357 N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478033-49-7

N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide

Cat. No. B2692357
CAS RN: 478033-49-7
M. Wt: 322.4
InChI Key: XKGRLWMUQFSLKQ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide, also known as DNTM, is a chemical compound that has been studied for its potential applications in scientific research. DNTM is a hydrazide derivative of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid, and it has been shown to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activity

N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide derivatives have been explored for their potential antibacterial activities. A study on the synthesis, characterization, and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, demonstrated enhanced activity against both gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Bacillus magaterium) and gram-negative bacteria (Salmonella enteritidis, Escherichia coli). The ligands exhibited more activity compared to their complexes, indicating a promising direction for developing antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Carbonic Anhydrase Inhibition

The compound and its derivatives have also been researched for their inhibitory effects on carbonic anhydrase isozymes, particularly human carbonic anhydrase I and II. One study synthesized six sulfonamides derived from indanes and tetralines, identifying compounds with potent inhibitory effects against these isozymes. This suggests potential therapeutic applications for conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2014).

Anticancer Evaluation

Research into the anticancer properties of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related to the compound , has shown significant cytotoxic activity against various human cancer cell lines. These compounds demonstrated potent activity with low toxicity in normal cells, offering a promising avenue for anticancer drug development. The mechanism of action includes inducing apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of caspase proteins (Ravichandiran et al., 2019).

Structural and Spectroscopic Studies

Structural and vibrational spectroscopy studies have provided in-depth insights into molecules like methanesulfonic acid hydrazide (MSH), closely related to the target compound. These studies offer valuable information on the compound's conformers, stabilisation through dimerisation, and interactions at the molecular level, which are crucial for understanding its reactivity and potential applications (Ienco et al., 1999).

properties

IUPAC Name

N'-methylsulfonyl-4,5-dihydrobenzo[g][1]benzothiole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-15-14(17)12-8-10-7-6-9-4-2-3-5-11(9)13(10)20-12/h2-5,8,16H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRLWMUQFSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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